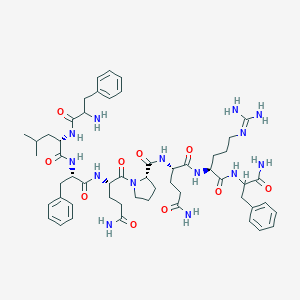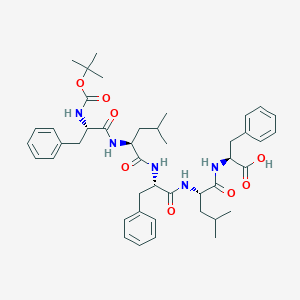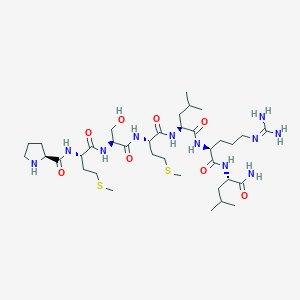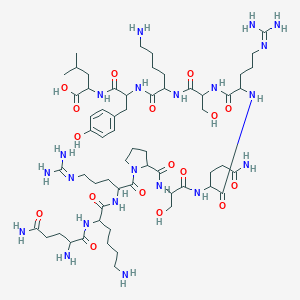
Magainin 1
Descripción general
Descripción
Magainin 1 is an antimicrobial peptide derived from the skin of the African clawed frog, Xenopus laevis . It is part of the magainin family of peptides, which are known for their ability to disrupt the cell membranes of a broad spectrum of microorganisms, including bacteria, fungi, and protozoa . This compound is particularly noted for its potential as an alternative to traditional antibiotics, especially in the context of increasing antibiotic resistance .
Métodos De Preparación
Magainin 1 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. One common method involves the use of 4-(hydroxymethyl)phenoxymethyl copoly(styrene-1% divinylbenzene) resin beads as a solid support . The synthesis is carried out under continuous flow conditions using the Fmoc strategy, where the peptide is assembled step-by-step in a flowing dimethylformamide (DMF) solution under low pressure . This method allows for efficient and high-yield production of this compound.
Análisis De Reacciones Químicas
Magainin 1 primarily undergoes interactions with lipid membranes rather than traditional chemical reactions like oxidation or reduction . It forms dimers at the membrane surface and can create toroidal pores in the lipid bilayer . These interactions are facilitated by the peptide’s amphipathic nature, which allows it to insert into the lipid bilayer and disrupt membrane integrity . Common reagents used in studies of this compound include various lipid compositions to mimic bacterial and eukaryotic cell membranes .
Aplicaciones Científicas De Investigación
Magainin 1 has a wide range of scientific research applications:
Mecanismo De Acción
Magainin 1 exerts its antimicrobial effects by interacting with the lipid bilayers of microbial cell membranes . The peptide inserts into the membrane, forming toroidal pores that disrupt membrane integrity and lead to cell lysis . This process is facilitated by the peptide’s amphipathic α-helical structure, which allows it to align parallel to the membrane surface and integrate into the lipid bilayer . The primary molecular targets are the lipid components of the membrane, and the pathway involves the formation of pores that compromise membrane stability .
Comparación Con Compuestos Similares
Magainin 1 is similar to other cationic antimicrobial peptides such as melittin, LL-37, and nisin . it is unique in its ability to form toroidal pores in lipid bilayers, a feature not commonly observed in other peptides . This property makes this compound particularly effective at disrupting microbial membranes. Similar compounds include:
Melittin: Another antimicrobial peptide known for its ability to disrupt cell membranes.
LL-37: A human cathelicidin with broad-spectrum antimicrobial activity.
Nisin: A bacteriocin used as a food preservative with antimicrobial properties.
This compound’s unique pore-forming ability and its potential as an alternative to traditional antibiotics highlight its significance in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H177N29O28S/c1-12-65(7)93(139-86(144)54-117)110(166)122-59-89(147)128-75(39-25-29-46-115)100(156)135-81(51-70-33-19-15-20-34-70)105(161)133-79(49-63(3)4)104(160)136-83(53-72-55-118-62-123-72)106(162)137-84(60-142)108(164)124-67(9)95(151)119-56-87(145)127-74(38-24-28-45-114)99(155)134-80(50-69-31-17-14-18-32-69)97(153)120-57-88(146)126-73(37-23-27-44-113)98(154)125-68(10)96(152)132-82(52-71-35-21-16-22-36-71)107(163)140-92(64(5)6)109(165)121-58-90(148)129-77(41-42-91(149)150)103(159)141-94(66(8)13-2)111(167)131-78(43-48-170-11)102(158)130-76(40-26-30-47-116)101(157)138-85(61-143)112(168)169/h14-22,31-36,55,62-68,73-85,92-94,142-143H,12-13,23-30,37-54,56-61,113-117H2,1-11H3,(H,118,123)(H,119,151)(H,120,153)(H,121,165)(H,122,166)(H,124,164)(H,125,154)(H,126,146)(H,127,145)(H,128,147)(H,129,148)(H,130,158)(H,131,167)(H,132,152)(H,133,161)(H,134,155)(H,135,156)(H,136,160)(H,137,162)(H,138,157)(H,139,144)(H,140,163)(H,141,159)(H,149,150)(H,168,169)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-,93-,94-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIZOVDANLLTQD-ZVNXOKPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H177N29O28S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108433-99-4 | |
| Record name | Magainin 1 peptide, Xenopus | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108433994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does magainin I exert its antimicrobial activity?
A1: Magainin I primarily targets the bacterial cell membrane. It interacts with the lipid bilayer, causing membrane permeabilization and disruption. This leads to leakage of cellular contents and ultimately cell death. [, , , , , ] Studies have shown that magainin I can form anion-selective channels in planar lipid bilayers under specific conditions, suggesting a potential mechanism for membrane disruption. [] Additionally, some research suggests that magainin I may act as a bilayer destabilizer rather than forming defined channels. []
Q2: Are there any other cellular targets of magainin I besides the cell membrane?
A2: While the primary target is the cell membrane, research suggests that magainin I might also interact with intracellular components after entering the cell. For instance, in Escherichia coli, magainin I resistance was associated with changes in the expression of proteins involved in various metabolic pathways, stress response, and cell wall synthesis. []
Q3: How does magainin I's interaction with the cell membrane differ between bacterial and mammalian cells?
A3: Magainin I exhibits selective toxicity towards bacterial cells over mammalian cells. [, , ] This selectivity is attributed to differences in membrane composition. Bacterial membranes have a higher proportion of negatively charged phospholipids compared to mammalian cells. [] This difference in charge distribution allows magainin I, which is cationic, to preferentially interact with and disrupt bacterial membranes. []
Q4: Does magainin I induce any specific downstream effects in bacteria after membrane disruption?
A4: While membrane disruption is the primary mechanism, research suggests that magainin I can also trigger downstream effects. [] In Escherichia coli, magainin I exposure led to the upregulation of genes related to multidrug efflux pumps, cell communication, and acid tolerance. [] This suggests that magainin I can induce a complex response in bacteria, affecting various cellular processes beyond membrane integrity.
Q5: What is the molecular formula and weight of magainin I?
A5: Magainin I is a peptide composed of 23 amino acids. Its molecular formula is C112H191N39O26 and its molecular weight is approximately 2475.8 g/mol. [, ]
Q6: What is known about the secondary structure of magainin I?
A6: Magainin I adopts an amphipathic α-helical structure when it interacts with lipid membranes. [, , ] This conformation is crucial for its antimicrobial activity, allowing it to insert into the hydrophobic core of the bacterial membrane. [] NMR studies have provided detailed structural information about magainin I in various environments. []
Q7: How does the secondary structure of magainin I change in different environments?
A7: In aqueous solutions, magainin I exists in a less structured form. [] Upon interaction with negatively charged lipid membranes or membrane-mimicking environments like sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles, it transitions into a more defined amphipathic α-helical structure. [, , ] This structural transition is driven by hydrophobic interactions between the peptide and the lipid bilayer, facilitating its membrane insertion and disruption. [, ]
Q8: How stable is magainin I under various conditions?
A8: Magainin I's stability can be affected by factors like pH, temperature, and the presence of proteases. [, ] Generally, it exhibits good stability in acidic environments but is more susceptible to degradation in alkaline conditions. []
Q9: Are there any strategies to improve the stability of magainin I?
A9: Yes, various strategies can enhance magainin I's stability, including:
- Amino acid substitutions: Replacing specific amino acids in the peptide sequence can improve its resistance to protease degradation. [] For example, replacing histidine residues with lysine residues in clavanins, another class of antimicrobial peptides, increased their activity at neutral pH. []
- Formulation approaches: Encapsulating magainin I within nanoparticles or incorporating it into specific delivery systems can shield it from degradation and improve its stability. [, ] For example, researchers have successfully immobilized magainin I onto mixed thiols self-assembled monolayers, demonstrating its potential for biosensor applications. []
Q10: What are some potential applications of magainin I in material science?
A10: Magainin I’s antibacterial properties make it suitable for various material science applications, including:
- Antimicrobial coatings: Immobilizing magainin I onto surfaces like titanium oxide can create antimicrobial coatings that prevent bacterial adhesion and biofilm formation. [, ]
- Wound dressings: Incorporating magainin I into wound dressings can help control bacterial infection and promote wound healing. []
- Biosensors: The ability of magainin I to bind specifically to certain bacterial species makes it promising for developing biosensors for pathogen detection. [, ]
Q11: How do modifications to the magainin I structure affect its antimicrobial activity?
A11: Modifications to the amino acid sequence of magainin I can significantly impact its activity, potency, and selectivity. [, ] For example, omitting amino acids in the N-terminal region generally results in complete loss of activity, highlighting the importance of this region for its function. []
Q12: Are there specific amino acid residues in magainin I that are crucial for its activity?
A12: Yes, the N-terminal region (residues 1-14) of magainin I is essential for its antimicrobial activity. [] Omitting amino acids in this region leads to a complete loss of activity, suggesting their crucial role in membrane interaction and disruption. []
Q13: How does the C-terminal region of magainin I influence its properties?
A13: While the N-terminal region is critical for activity, modifications in the C-terminal region can impact both antimicrobial activity and hemolytic activity. [] Omitting specific residues in this region can lead to increased antimicrobial activity while also influencing the peptide’s interaction with red blood cells. []
Q14: Can bacteria develop resistance to magainin I?
A14: Yes, bacteria can develop resistance to magainin I, and understanding the mechanisms behind this resistance is crucial for developing effective antimicrobial strategies. [, , ]
Q15: What are some known mechanisms of bacterial resistance to magainin I?
A15: Research has identified several potential mechanisms of resistance, including:
- Changes in cell membrane composition: Alterations in the lipid composition of the bacterial membrane can reduce the binding affinity of magainin I, hindering its ability to insert into the membrane. []
- Upregulation of efflux pumps: Bacteria can increase the expression of efflux pumps that actively remove magainin I from the cell, reducing its effective concentration. []
- Biofilm formation: Bacteria within biofilms are generally more resistant to antimicrobial agents, including magainin I, due to the protective barrier provided by the biofilm matrix. [, ]
Q16: Does resistance to magainin I confer cross-resistance to other antimicrobial agents?
A16: There is evidence of potential cross-resistance between magainin I and other cationic antimicrobial agents, such as colistin. Studies have shown that chlorhexidine-resistant bacteria, which have been exposed to sublethal doses of chlorhexidine (another cationic antimicrobial), exhibit decreased susceptibility to colistin. []
Q17: Do magainin I-resistant bacteria show cross-resistance to antimicrobial peptides from other classes?
A17: While cross-resistance to some cationic antimicrobials is possible, studies suggest that magainin I-resistant bacteria might remain susceptible to other classes of antimicrobial peptides, such as LL-37 and ceragenins. [] This difference in susceptibility highlights the potential diversity in resistance mechanisms and emphasizes the importance of exploring various antimicrobial peptide classes for combating resistance. []
Q18: What is the spectrum of antimicrobial activity of magainin I?
A18: Magainin I displays broad-spectrum activity against a range of bacteria, including both Gram-negative and Gram-positive species. [, , ] Studies have shown its efficacy against Escherichia coli, Staphylococcus aureus, Listeria monocytogenes, and Candida albicans, among others. [, , , , ]
Q19: Has the efficacy of magainin I been evaluated in animal models of infection?
A20: Yes, studies have investigated the in vivo efficacy of magainin I in animal models. For example, a study using a septic shock rat model induced by Escherichia coli demonstrated that a single intraperitoneal dose of magainin I significantly improved survival rates. [] Additionally, the combination of magainin I with conventional antibiotics like piperacillin further enhanced bacterial clearance and survival. []
Q20: Are there any ongoing clinical trials evaluating magainin I as a therapeutic agent?
A21: While preclinical studies have shown promising results, clinical trials evaluating magainin I are limited. [] Further research is needed to fully understand its safety and efficacy in humans before it can be translated into clinical practice.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















